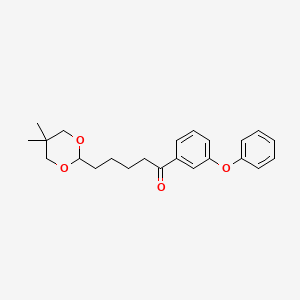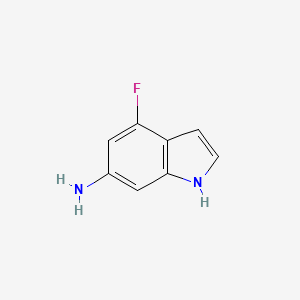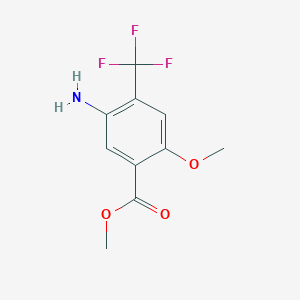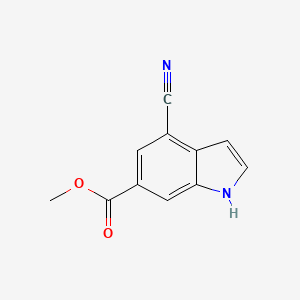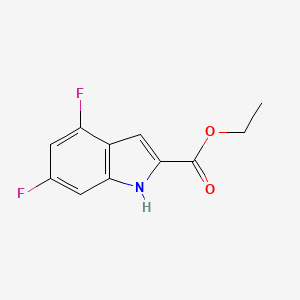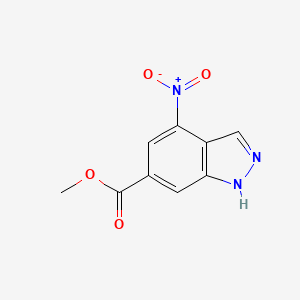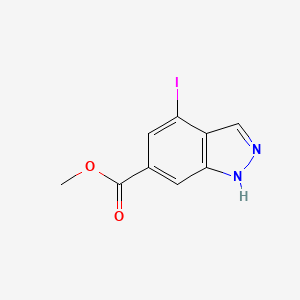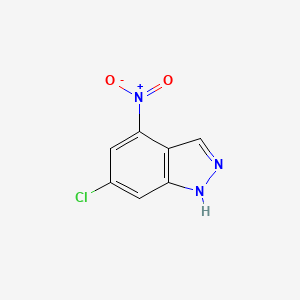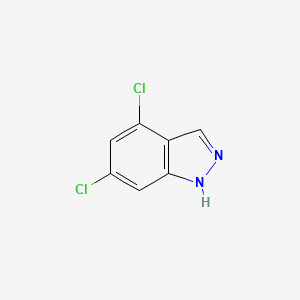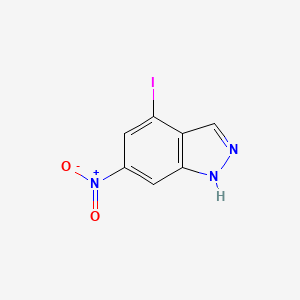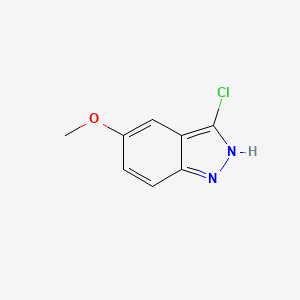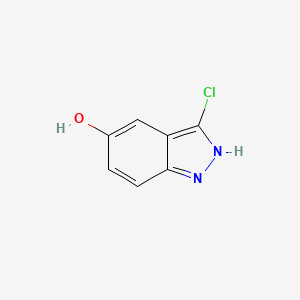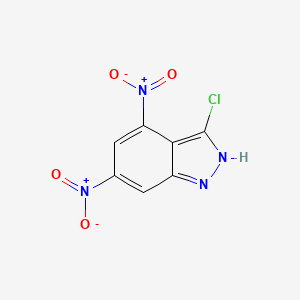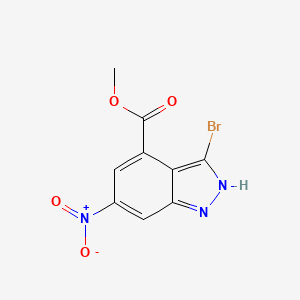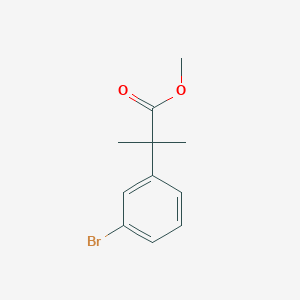
Methyl 2-(3-bromophenyl)-2-methylpropanoate
Vue d'ensemble
Description
“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 80622-53-3 . It has a molecular weight of 243.1 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a liquid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources .Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Methyl 2-(3-bromophenyl)-2-methylpropanoate has been used in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds, including derivatives of methyl 2-(3-bromophenyl)-2-methylpropanoate, were investigated for their cytotoxicity, antiinflammatory, and antibacterial activity. Notably, they exhibited low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potentially suitable for incorporation in prodrugs (Yancheva et al., 2015).
Chemical Reactions and Stereochemistry
- In another study, the compound was involved in the Reformatsky reaction with 2-phenylpropanal, leading to the formation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. This study was significant for understanding the stereochemistry of nucleophilic addition reactions (MatsumotoTakashi & FukuiKenji, 1972).
Planar Structure Analysis
- A study on 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, a structurally related compound, revealed a planar structure except for the methyl H atoms. This research contributes to our understanding of the molecular configurations and electronic properties of such compounds (Kang, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(3-bromophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCOZQPDZZCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647276 | |
| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
CAS RN |
251458-15-8 | |
| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

